molecular formula C8H10BClFN B14570772 1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine CAS No. 61373-26-0

1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine

Cat. No.: B14570772
CAS No.: 61373-26-0
M. Wt: 185.43 g/mol
InChI Key: PBPRYROTPNAHPQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine is an organoboron compound characterized by the presence of a boron atom bonded to a chlorine atom, a fluorophenyl group, and a dimethylamine group

Preparation Methods

The synthesis of 1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, chloroborane, and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.

    Synthetic Routes: One common synthetic route involves the reaction of 4-fluoroaniline with chloroborane to form an intermediate, which is then reacted with dimethylamine to yield the final product.

    Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful monitoring of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of new derivatives.

    Oxidation and Reduction: The boron center can undergo oxidation to form boronic acids or reduction to form boranes.

    Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include boronic acids, boranes, and substituted derivatives.

Scientific Research Applications

1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific application and target.

Comparison with Similar Compounds

1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine can be compared with other similar compounds, such as:

    1-Chloro-1-phenyl-N,N-dimethylboranamine: Lacks the fluorine atom, which may affect its reactivity and applications.

    1-Chloro-1-(4-chlorophenyl)-N,N-dimethylboranamine: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

    1-Chloro-1-(4-methylphenyl)-N,N-dimethylboranamine: The presence of a methyl group instead of fluorine alters its steric and electronic properties.

Properties

CAS No.

61373-26-0

Molecular Formula

C8H10BClFN

Molecular Weight

185.43 g/mol

IUPAC Name

N-[chloro-(4-fluorophenyl)boranyl]-N-methylmethanamine

InChI

InChI=1S/C8H10BClFN/c1-12(2)9(10)7-3-5-8(11)6-4-7/h3-6H,1-2H3

InChI Key

PBPRYROTPNAHPQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)F)(N(C)C)Cl

Origin of Product

United States

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